what is the chemical structure of allyl 2-amino-4-fluorobenzoate
what is the chemical structure of allyl 2-amino-4-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of allyl 2-amino-4-fluorobenzoate, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and provides a robust, step-by-step protocol for its synthesis via Fischer esterification. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic characteristics, crucial for its unambiguous identification and characterization. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule.
Introduction
Allyl 2-amino-4-fluorobenzoate (CAS No. 145219-60-9) is a specialized organic molecule that merges the structural features of an allyl ester with a fluorinated anthranilate backbone.[1] The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This includes alterations in lipophilicity, metabolic stability, and binding affinity to biological targets. The allyl group, on the other hand, offers a reactive handle for further chemical modifications, such as polymerization or cross-linking reactions.
The precursor, 2-amino-4-fluorobenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals. While the direct applications of allyl 2-amino-4-fluorobenzoate are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in the development of novel therapeutic agents and advanced polymers.
Chemical Structure and Properties
The chemical structure of allyl 2-amino-4-fluorobenzoate is characterized by a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and an allyl ester group at position 1.
Figure 1: Chemical Structure of Allyl 2-amino-4-fluorobenzoate.
Table 1: Physicochemical Properties of Allyl 2-amino-4-fluorobenzoate
| Property | Value | Source |
| CAS Number | 145219-60-9 | [1] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |
| Molecular Weight | 195.19 g/mol | [1] |
| Canonical SMILES | O=C(OCC=C)C1=CC=C(F)C=C1N | [1] |
| Appearance | Expected to be a solid or oil | - |
| Boiling Point | No data available | [1] |
| Solubility | Expected to be soluble in common organic solvents | - |
Synthesis Protocol: Fischer Esterification
The synthesis of allyl 2-amino-4-fluorobenzoate is most readily achieved through the Fischer esterification of 2-amino-4-fluorobenzoic acid with allyl alcohol, using a strong acid as a catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]
Figure 2: Workflow for the Synthesis of Allyl 2-amino-4-fluorobenzoate.
Materials and Reagents
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2-Amino-4-fluorobenzoic acid
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Allyl alcohol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Step-by-Step Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) in an excess of allyl alcohol (10-20 equivalents).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the reaction mixture. The addition is exothermic and should be performed with caution.
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Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
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Characterization: The purified fractions containing the product should be combined, and the solvent evaporated to yield pure allyl 2-amino-4-fluorobenzoate. The structure and purity should be confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for Allyl 2-amino-4-fluorobenzoate
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Complex multiplets in the range of 6.5-8.0 ppm. The fluorine atom will cause additional splitting. Allyl Protons: A multiplet for the -OCH₂- group around 4.7-4.9 ppm, a multiplet for the vinylic -CH= group around 5.9-6.1 ppm, and two doublets of doublets for the terminal =CH₂ protons around 5.2-5.4 ppm. Amino Protons: A broad singlet for the -NH₂ group, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (110-150 ppm), with the carbon attached to the fluorine atom showing a large C-F coupling constant. Ester Carbonyl: A signal around 165-170 ppm. Allyl Carbons: Signals for the -OCH₂- group around 65-70 ppm, the vinylic -CH= group around 130-135 ppm, and the terminal =CH₂ group around 115-120 ppm. |
| IR Spectroscopy | N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group. C=C Stretching: A band around 1630-1650 cm⁻¹ for the allyl double bond. C-F Stretching: A strong absorption in the region of 1200-1300 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): A peak at m/z = 195.07, corresponding to the molecular weight of the compound. Fragmentation Pattern: Expect fragmentation corresponding to the loss of the allyl group, and other characteristic fragments of the aminobenzoic acid moiety. |
Safety and Handling
Allyl 2-amino-4-fluorobenzoate is classified as a hazardous substance.[1]
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GHS Pictograms:
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Signal Word: Danger
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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Handling and Storage:
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid contact with skin, eyes, and clothing.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
Potential Applications
Given the structural features of allyl 2-amino-4-fluorobenzoate, its potential applications can be extrapolated from the known uses of its constituent moieties.
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Pharmaceutical Intermediates: The fluorinated aminobenzoate core is a common scaffold in medicinal chemistry. The allyl ester can serve as a protecting group or as a point for further functionalization to create novel drug candidates.
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Polymer Science: The allyl group can participate in polymerization reactions, making this compound a potential monomer for the synthesis of functional polymers with unique optical or electronic properties conferred by the fluorinated aromatic ring.
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Chemical Synthesis: It can be used as a versatile building block in organic synthesis to introduce the 2-amino-4-fluorobenzoyl moiety into more complex molecules.
Conclusion
Allyl 2-amino-4-fluorobenzoate is a molecule of significant interest for researchers in both academic and industrial settings. This guide provides a foundational understanding of its chemical nature, a detailed protocol for its synthesis, and an outline of its expected analytical characteristics. Adherence to the described safety protocols is paramount when handling this compound. The unique combination of a fluorinated aromatic system and a reactive allyl group positions allyl 2-amino-4-fluorobenzoate as a valuable tool for the development of new pharmaceuticals and advanced materials.
References
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Howei. CAS 145219-60-9 | Allyl 2-Amino-4-Fluorobenzoate,≥95%. [Link]
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Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
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Chemistry LibreTexts. Fischer Esterification. [Link]
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University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
- Google Patents.
- Google Patents. US3784578A - Process for the production of allyl esters.
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Journal of the American Chemical Society. Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. [Link]
- Google Patents. US1360994A - Allyl esters of p-amino benzoic acid.
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ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
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Carl ROTH. Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. [Link]
